![molecular formula C25H21FN2O4 B2665219 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol CAS No. 850801-12-6](/img/structure/B2665219.png)
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol, also known as Daporinad, is a small molecule inhibitor that targets nicotinamide adenine dinucleotide (NAD+) dependent enzymes. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Applications De Recherche Scientifique
Antifungal Applications
The compound and its derivatives have shown potential in the development of antifungal agents. Research on related pyrimidine derivatives highlighted their effectiveness against specific types of fungi, such as Aspergillus terreus and Aspergillus niger. These findings suggest that compounds with similar structures could be synthesized and investigated for their antifungal properties, providing a basis for new antifungal therapies (Jafar et al., 2017).
Antibacterial Applications
Additionally, certain diamino-benzylpyrimidine derivatives have demonstrated high in vitro antibacterial activity against anaerobic organisms, including Bacteroides species and Fusobacterium. This suggests the potential for developing new antibacterial agents from pyrimidine derivatives, especially those that are more effective against drug-resistant bacterial strains (Roth et al., 1989).
Antioxidant and Anti-corrosion Applications
Research on Schiff base derivatives related to this compound has highlighted their significant antioxidant properties and potential in anti-corrosion applications. These findings underscore the versatility of pyrimidine and phenol derivatives in various scientific applications beyond pharmaceuticals, including materials science for the protection of metals from corrosion (Satpati et al., 2020).
Aldose Reductase Inhibition
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, with structural similarities to the compound , have shown significant activity as aldose reductase inhibitors. These inhibitors have potential applications in the treatment of complications related to diabetes, demonstrating the therapeutic potential of pyrimidine derivatives in metabolic disorders (La Motta et al., 2007).
Potential Applications in Cancer Treatment
Synthetic phenoxypyrimidine urea derivatives related to this compound have been explored for their antiproliferative effects against non-small cell lung cancer cells, indicating potential applications in cancer therapy. These compounds can induce apoptosis through both caspase-dependent and independent pathways, as well as cytoprotective autophagy, suggesting a multifaceted approach to cancer treatment (Gil et al., 2021).
Propriétés
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-30-23-10-7-16(11-24(23)31-2)20-13-27-15-28-25(20)19-9-8-18(12-22(19)29)32-14-17-5-3-4-6-21(17)26/h3-13,15,29H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFQJUMMQVZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2665136.png)
![3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665137.png)
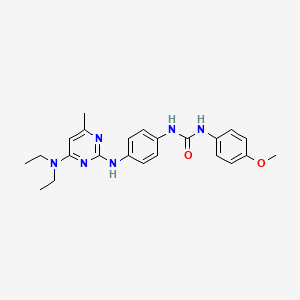
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2665142.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2665144.png)
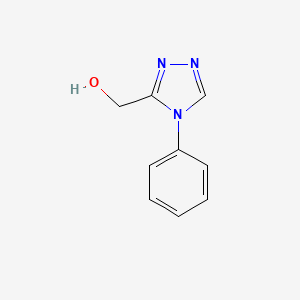
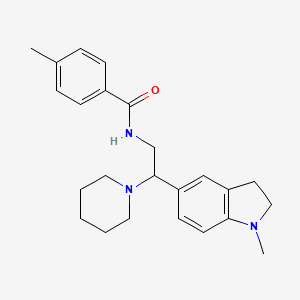
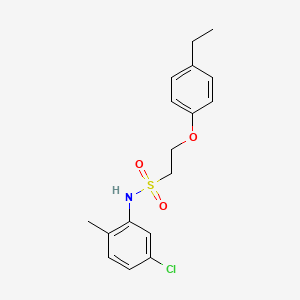
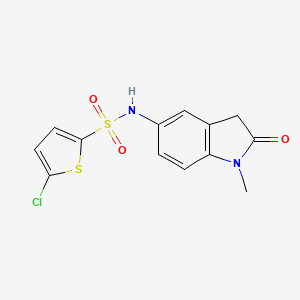
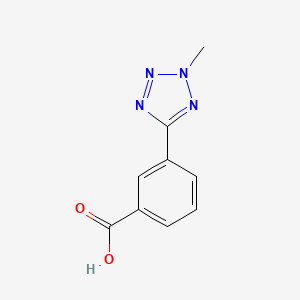
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2665154.png)

![3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride](/img/structure/B2665158.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)